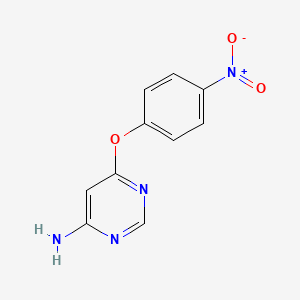

4-Amino-6-(4-nitrophenoxy)pyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8N4O3 |

|---|---|

Molekulargewicht |

232.20 g/mol |

IUPAC-Name |

6-(4-nitrophenoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) |

InChI-Schlüssel |

ASLMCNIFOSOQPE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Amino 6 4 Nitrophenoxy Pyrimidine and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine ring, a foundational six-membered aromatic heterocycle with two nitrogen atoms, is a central theme in organic synthesis. Key strategies include cyclocondensation reactions, which build the ring from simpler components, and precursor-based pathways that modify an existing pyrimidine structure.

Cyclocondensation Reactions for Pyrimidine Core Construction

Cyclocondensation reactions are a primary method for forming the pyrimidine core, involving the reaction of 1,3-dielectrophiles with 1,3-dinucleophiles. nih.gov This approach allows for the direct assembly of the heterocyclic ring from open-chain starting materials. These reactions can be designed as multi-component processes, enhancing efficiency by combining several reactants in a single step.

Multi-component reactions (MCRs) represent an efficient and environmentally conscious approach to pyrimidine synthesis, often utilizing water as a solvent. bohrium.comresearchgate.net These reactions combine three or more starting materials in a one-pot process, offering advantages such as shorter reaction times, simplified product isolation, and higher yields compared to traditional multi-step methods. scholarsresearchlibrary.com

A common MCR for pyrimidine synthesis involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate, and a nitrogen-containing reagent such as guanidine (B92328) nitrate. scholarsresearchlibrary.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, often catalyzed by a base like piperidine (B6355638). scholarsresearchlibrary.com The use of aqueous media aligns with the principles of green chemistry, minimizing the reliance on volatile organic solvents. researchgate.netscholarsresearchlibrary.com Another sustainable approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type | Ref |

| Aldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | Piperidine | Water | Substituted Pyrimidines | scholarsresearchlibrary.com |

| Amidine | Alcohol(s) | - | Iridium Complex | - | Alkyl/Aryl Pyrimidines | bohrium.comacs.org |

| Aldehyde | Alkyl Nitrile | Aminopyrimidine | TEBAC | Water | Pyrido[2,3-d]pyrimidines | researchgate.net |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for synthesizing a variety of heterocyclic compounds, including pyrimidines. researchgate.net The pyrimidine ring is typically formed by the condensation reaction of a chalcone (B49325) with a suitable nitrogen-containing reagent like guanidine, urea, or thiourea (B124793) in a basic medium. derpharmachemica.comijper.org

This reaction is initiated by the Michael addition of the nucleophilic nitrogen reagent to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. ijper.orgimpactfactor.org Both conventional heating and microwave irradiation can be employed for this synthesis, with the latter often providing benefits such as significantly reduced reaction times and improved yields. ijper.org This method allows for the synthesis of various 4,6-diaryl-substituted pyrimidines. researchgate.net

| Chalcone Precursor | Reagent | Condition | Product | Ref |

| 1,3-diaryl-2-propen-1-one | Guanidine Hydrochloride | Basic (KOH) | 2-amino-4,6-diarylpyrimidine | researchgate.net |

| 1,3-diaryl-2-propen-1-one | Urea | Basic (KOH), Reflux/Microwave | 4,6-diarylpyrimidin-2(1H)-one | ijper.org |

| 1,3-diaryl-2-propen-1-one | Thiourea | Basic (KOH), Reflux | 4,6-diarylpyrimidine-2(1H)-thione | impactfactor.org |

| Acetylacetone + Aromatic Aldehyde | Metformin | Basic | Pyrimidine derivatives | nih.gov |

Precursor-Based Synthesis Pathways for 4-Amino-6-Substituted Pyrimidines

An alternative and widely used strategy for synthesizing complex pyrimidines involves the modification of a pre-formed pyrimidine ring. This approach is particularly useful for introducing specific functional groups at defined positions. Halogenated pyrimidines, especially dichloropyrimidines, are highly valuable intermediates in this context due to the reactivity of the halogen atoms towards nucleophilic substitution. mdpi.com

The synthesis of 4-amino-6-substituted pyrimidines frequently employs 4,6-dichloropyrimidine (B16783) as a starting material. google.com The chlorine atoms at the 4 and 6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity allows for the controlled, stepwise introduction of various substituents. mdpi.com

For the synthesis of the target compound, 4-Amino-6-(4-nitrophenoxy)pyrimidine , a plausible route begins with 4,6-dichloropyrimidine. The first step would involve a nucleophilic substitution reaction with 4-nitrophenol, typically in the presence of a base, to displace one of the chlorine atoms and form a 4-chloro-6-(4-nitrophenoxy)pyrimidine (B1315804) intermediate. The second chlorine atom can then be substituted by an amino group through reaction with ammonia (B1221849) or an equivalent aminating agent. google.com The order of these substitution reactions can sometimes be reversed. Palladium-catalyzed reactions have also been employed to achieve the amination of chloropyrimidines. nih.gov

The precursor, 4,6-dichloropyrimidine, is commonly prepared from 4,6-dihydroxypyrimidine (B14393) by reacting it with a chlorinating agent like phosphorus oxychloride. google.comresearchgate.net

Step 1: 4,6-Dichloropyrimidine + 4-Nitrophenol → 4-Chloro-6-(4-nitrophenoxy)pyrimidine

Step 2: 4-Chloro-6-(4-nitrophenoxy)pyrimidine + Ammonia → this compound

This stepwise functionalization provides a versatile and regioselective pathway to a wide array of unsymmetrically substituted 4,6-diaminopyrimidines and related analogues. nih.gov

Fused 4-amino pyrimidine derivatives can be synthesized using 4-amino nicotino nitrile as a key precursor. sciencescholar.ussciencescholar.us This approach involves a cycloaddition reaction where the pyrimidine ring is constructed onto the existing pyridine (B92270) framework of the nicotino nitrile.

The synthesis begins with the preparation of the 4-amino nicotino nitrile itself, which can be achieved through a one-pot, three-component reaction of an aromatic amine, an aldehyde (like piperonal), and malononitrile, often accelerated by microwave irradiation. sciencescholar.us The resulting nicotino nitrile derivative then serves as a substrate for cyclization. By reacting it with reagents such as formamide, urea, or thiourea under acidic or basic conditions, the pyrimidine ring is fused to the pyridine core, yielding a new series of fused 4-amino pyrimidines. sciencescholar.ussciencescholar.us

| Precursor | Reagent | Condition | Product Type | Ref |

| 4-amino nicotino nitrile | Formamide | Acidic/Basic | Fused 4-amino pyrimidine | sciencescholar.ussciencescholar.us |

| 4-amino nicotino nitrile | Urea | Acidic/Basic | Fused 4-amino pyrimidin-2-one | sciencescholar.ussciencescholar.us |

| 4-amino nicotino nitrile | Thiourea | Acidic/Basic | Fused 4-amino pyrimidine-2-thione | sciencescholar.ussciencescholar.us |

Regioselective Functionalization and Derivatization at Pyrimidine Positions

The pyrimidine ring is a π-deficient heterocycle, meaning its carbon atoms are electron-poor, particularly at the C2, C4, and C6 positions. wikipedia.org This electronic characteristic makes these positions susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mechanism for introducing substituents. wikipedia.orgstackexchange.com The synthesis of this compound from a precursor like 4,6-dichloropyrimidine is a classic example of sequential, regioselective SNAr reactions, where different nucleophiles are introduced in a controlled, stepwise manner.

The initial step in the synthesis involves the regioselective substitution of one of the halogen atoms on a dihalopyrimidine precursor with the 4-nitrophenoxy group. Starting with a symmetrical substrate such as 4,6-dichloropyrimidine, the first substitution can occur at either the C4 or C6 position.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A base is used to deprotonate the hydroxyl group of 4-nitrophenol, generating the more potent 4-nitrophenoxide nucleophile. This nucleophile then attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is restored by the expulsion of a chloride ion, yielding the 4-chloro-6-(4-nitrophenoxy)pyrimidine intermediate. The presence of the electron-withdrawing nitro group on the phenol (B47542) enhances the nucleophilicity of the phenoxide. rsc.org

Table 1: Typical Reaction Conditions for the Synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidine

| Parameter | Condition | Purpose |

| Starting Material | 4,6-Dichloropyrimidine | Pyrimidine core with two leaving groups. |

| Nucleophile | 4-Nitrophenol | Source of the nitrophenoxy moiety. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃) rsc.org | Deprotonates the phenol to form the active nucleophile. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to facilitate SNAr reactions. |

| Temperature | Room Temperature to Reflux | Provides energy to overcome the activation barrier. |

Following the introduction of the 4-nitrophenoxy group, the second step involves the selective substitution of the remaining chlorine atom at the C4 position with an amino group. The intermediate, 4-chloro-6-(4-nitrophenoxy)pyrimidine, is still activated for a second SNAr reaction.

This transformation is typically achieved by reacting the chlorinated intermediate with an ammonia source. google.com Common reagents include aqueous ammonia (NH₄OH) or ammonia gas dissolved in a suitable solvent. The reaction is often performed under heat and pressure in a sealed vessel to ensure a sufficient concentration of the ammonia nucleophile and to drive the reaction to completion. This direct amination provides a straightforward route to the desired 4-amino product. nih.gov The regioselectivity is dictated by the position of the remaining chlorine atom from the previous step.

Spectroscopic and Structural Characterization of 4 Amino 6 4 Nitrophenoxy Pyrimidine

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention times and fragmentation patterns for 4-Amino-6-(4-nitrophenoxy)pyrimidine, has not been reported in the available literature. For related heterocyclic compounds, GC-MS analysis can sometimes be challenging due to thermal instability, potentially requiring derivatization to obtain useful mass spectra. nist.gov For instance, the analysis of trimethylsilyl (B98337) (TMS) derivatives is a common strategy to improve the volatility and stability of similar complex organic molecules. nist.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystallographic Data Analysis and Space Group Identification

As no single-crystal X-ray diffraction study has been performed, the crystallographic data for this compound remains undetermined. This information would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules in the unit cell (Z).

For illustrative purposes, a typical data table for a related heterocyclic compound is shown below.

Table 1: Example Crystallographic Data for a Pyrimidine (B1678525) Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₅N₅O₂ |

| Formula Weight | 285.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0338 (6) |

| b (Å) | 18.729 (1) |

| c (Å) | 7.4087 (5) |

| β (°) | 114.995 (6) |

| Volume (ų) | 1402.7 (2) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Without crystallographic data, an analysis of the intermolecular interactions and crystal packing for this compound cannot be conducted. Such an analysis, often aided by Hirshfeld surface analysis, would identify and quantify significant non-covalent interactions, such as hydrogen bonds (e.g., N—H···N, N—H···O), van der Waals forces, and potentially π-π stacking interactions, which govern the crystal's supramolecular architecture. nih.govmdpi.com

Tautomeric Forms and Conformational Analysis in the Solid State

The preferred tautomeric form and the specific conformation of this compound in the solid state are unknown. Single-crystal X-ray diffraction is the definitive method for determining these features. mdpi.com It would reveal whether the amino group exists in the amino (-NH₂) form or an imino (=NH) tautomer and would precisely define the dihedral angles between the pyrimidine and nitrophenoxy rings. In related structures, the conformation is often stabilized by intramolecular hydrogen bonds. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 4 Nitrophenoxy Pyrimidine

Reactions of the Pyrimidine (B1678525) Core

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which render the ring electron-deficient. This inherent electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. nih.gov

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogen atoms. wikipedia.org However, the reactivity is significantly influenced by the nature of the substituents on the ring. csu.edu.au In 4-Amino-6-(4-nitrophenoxy)pyrimidine, the C4-amino group is a powerful activating group, while the C6-(4-nitrophenoxy) group is deactivating.

The C4-amino group strongly donates electron density to the ring through resonance, thereby activating it towards electrophilic attack. semanticscholar.org This activation effect is most pronounced at the positions ortho and para to the amino group. In the pyrimidine ring, this corresponds to the C5 position. Conversely, the C6-(4-nitrophenoxy) group withdraws electron density from the ring, deactivating it. The C5 position is the only carbon atom on the pyrimidine ring not directly bonded to a nitrogen or a substituent, and it is ortho to the activating amino group, making it the most probable site for electrophilic attack.

Nitration and halogenation are classic electrophilic aromatic substitution reactions. total-synthesis.commasterorganicchemistry.com For this compound, these reactions are predicted to occur selectively at the C5 position.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group at the C5 position. masterorganicchemistry.com The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyrimidine ring. libretexts.org The presence of the activating amino group facilitates this attack at the C5 position.

Halogenation: Similarly, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would result in the substitution of the hydrogen atom at the C5 position with a halogen atom.

The predicted regioselectivity of these reactions is summarized in the table below.

| Reaction | Reagent | Predicted Major Product | Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 4-Amino-5-nitro-6-(4-nitrophenoxy)pyrimidine | C5 |

| Bromination | Br₂ / FeBr₃ | 4-Amino-5-bromo-6-(4-nitrophenoxy)pyrimidine | C5 |

| Chlorination | Cl₂ / AlCl₃ | 4-Amino-5-chloro-6-(4-nitrophenoxy)pyrimidine | C5 |

This interactive table summarizes the expected outcomes of electrophilic substitution reactions on the pyrimidine core.

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group. In this compound, the 4-nitrophenoxy group can function as a leaving group, particularly when attacked by strong nucleophiles.

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C6 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitro group of the phenoxy moiety. In the second step, the 4-nitrophenoxide ion is eliminated, restoring the aromaticity of the pyrimidine ring.

Studies on related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that alkoxy groups can be displaced by primary amines in SNAr reactions. chemrxiv.orgchemrxiv.org This suggests that the 4-nitrophenoxy group in the target molecule can be readily displaced by various nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Amines | R-NH₂ (e.g., Benzylamine) | N⁶-substituted-pyrimidine-4,6-diamine |

| Alkoxides | NaOR (e.g., Sodium methoxide) | 4-Amino-6-methoxypyrimidine |

| Thiolates | NaSR (e.g., Sodium thiophenoxide) | 4-Amino-6-(phenylthio)pyrimidine |

| Hydrazine (B178648) | N₂H₄ | 4-Amino-6-hydrazinopyrimidine |

This interactive table provides examples of potential nucleophilic substitution reactions at the C6 position of the pyrimidine ring.

Electrophilic Aromatic Substitution Reactions

Reactivity of Amino and Phenoxy Substituents

Beyond the reactions of the heterocyclic core, the amino and phenoxy substituents exhibit their own characteristic reactivity.

The primary amino group at the C4 position is nucleophilic and can participate in a variety of chemical transformations. nih.gov It can react with electrophilic reagents without affecting the pyrimidine ring itself.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the amino group. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines, also known as Schiff bases.

Diazotization: Although less common with heterocyclic amines, under specific conditions, the amino group could be converted to a diazonium salt, which can then undergo various subsequent reactions.

These transformations are valuable for modifying the molecule's properties and for building more complex structures. nih.gov

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-(6-(4-nitrophenoxy)pyrimidin-4-yl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-6-(4-nitrophenoxy)pyrimidin-4-amine |

| Condensation | Benzaldehyde | (E)-N-benzylidene-6-(4-nitrophenoxy)pyrimidin-4-amine |

This interactive table illustrates common reactions involving the C4-amino group.

The most significant reaction involving the phenoxy moiety is the reduction of the para-nitro group. The nitro group is strongly electron-withdrawing and can be readily reduced to a primary amino group under various conditions.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium (B1175870) formate (B1220265) with a catalyst.

The reduction of the nitro group to an amine yields 4-((4-aminophenyl)oxy)-6-aminopyrimidine. This transformation is significant as it introduces a new nucleophilic center on the phenyl ring, opening up possibilities for further functionalization, such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo compounds.

Reaction Mechanism Elucidation

Identification of Reaction Intermediates

No published studies were found that identify or characterize reaction intermediates for reactions involving this compound.

Kinetic Studies and Reaction Pathway Determination

There is a lack of available kinetic data from experimental studies on this compound. Without such data, the determination of its reaction pathways remains speculative.

Computational Chemistry and Theoretical Studies of 4 Amino 6 4 Nitrophenoxy Pyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system to determine its electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space by finding the minimum energy conformation. researchgate.net DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

For pyrimidine (B1678525) derivatives, DFT methods like B3LYP, often combined with basis sets such as 6-311G(d,p), are used to calculate these geometrical parameters. researchgate.netmaterialsciencejournal.org The stability of a molecule is intrinsically linked to its optimized geometry. By calculating the total energy of the optimized structure, chemists can assess its thermodynamic stability. For instance, studies on related aminopyrimidine structures have utilized DFT to confirm their molecular structures and understand their physicochemical properties. researchgate.netrsc.org

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Derivative using DFT/B3LYP This table presents example data for a related pyrimidine structure to illustrate typical DFT results, as specific data for 4-Amino-6-(4-nitrophenoxy)pyrimidine is not available in the provided sources.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-N (amino) | 1.362 |

| C-N (nitro) | 1.478 | |

| C-O (ether) | 1.388 | |

| N=O (nitro) | 1.230 |

Data is illustrative and based on similar structures reported in computational studies. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. mdpi.com In pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks. For example, in a related nitrophenyl-containing compound, the HOMO was delocalized over the electron-rich ring system, while the LUMO was concentrated on the nitrophenyl ring. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies for a Nitrophenyl-Containing Heterocycle This table shows representative FMO data from a theoretical study on a similar compound to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.212 |

| ELUMO | -2.714 |

Data is illustrative and based on similar structures reported in computational studies. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, using a color-coded scheme to indicate different charge regions. wolfram.com

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of heteroatoms like oxygen and nitrogen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring and amino group, making them sites for electrophilic interaction. thaiscience.info Positive potential regions would likely be found around the hydrogen atoms of the amino group. thaiscience.info

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that complement quantum chemical calculations by providing insights into the dynamic behavior and conformational flexibility of molecules over time.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. By rotating single bonds, various conformers can be generated. The potential energy surface, or energy landscape, maps these conformations to their corresponding energies, allowing for the identification of the most stable, low-energy conformers. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For complex molecules with multiple rotatable bonds, like the ether linkage in this compound, conformational analysis can reveal the most probable shapes the molecule will adopt.

In Silico Prediction of Chemical Behavior

In silico methods use computer simulations to predict the properties and behavior of molecules. researchgate.net These predictions are vital in fields like drug discovery and materials science for screening potential candidates before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov For pyrimidine derivatives, in silico studies can predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for developing new pharmaceuticals. tandfonline.com Computational tools can also predict reactivity, toxicity, and potential biological activities based on the molecule's structure and electronic properties derived from DFT and FMO analyses. researchgate.net For instance, molecular docking, a common in silico technique, can predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme, providing insights into its potential therapeutic applications. nih.gov

Reactivity Descriptors and Reaction Pathways

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity of a molecule. These studies can predict the most likely sites for electrophilic and nucleophilic attack, as well as the thermodynamics and kinetics of potential reaction pathways.

Reactivity Descriptors:

Global and local reactivity descriptors are calculated to quantify the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A low HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. For a molecule like this compound, the distribution of these orbitals would be analyzed to identify the regions most susceptible to reaction. The amino group is expected to contribute significantly to the HOMO, indicating its electron-donating nature, while the nitro group, being a strong electron-withdrawing group, would heavily influence the LUMO, highlighting its electrophilic character. mdpi.com

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies. These values provide a general measure of the molecule's reactivity. A high hardness value suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring would likely be regions of high negative potential, while the hydrogen atoms of the amino group would be associated with positive potential.

Reaction Pathways:

Computational methods can be used to model the mechanism of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways. For instance, the study of nucleophilic aromatic substitution on the pyrimidine ring would involve modeling the formation of intermediates to understand the directing effects of the amino and nitrophenoxy substituents. mdpi.com

Spectroscopic Property Prediction (e.g., NMR and IR Chemical Shifts)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide a basis for the assignment of experimental spectra and can help in the structural elucidation of new compounds.

NMR Chemical Shift Prediction:

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. jchemrev.com

1H and 13C NMR: The chemical shifts for the hydrogen and carbon atoms in this compound can be theoretically calculated. These calculated values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. Such comparisons are crucial for confirming the molecular structure and for assigning specific peaks in the experimental spectrum to particular atoms in the molecule. For example, the aromatic protons of the pyrimidine and nitrophenyl rings would have distinct predicted chemical shifts based on their electronic environments.

15N NMR: Given the presence of multiple nitrogen atoms in the pyrimidine ring, the amino group, and the nitro group, 15N NMR chemical shift calculations could provide valuable information about the electronic structure at these sites. researchgate.net

IR Vibrational Frequency Prediction:

Theoretical calculations can also predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined.

Vibrational Modes: Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds. For this compound, characteristic vibrational frequencies would be predicted for the N-H stretching of the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, the C=N and C=C stretching of the pyrimidine ring, and the C-O-C stretching of the ether linkage.

Comparison with Experimental Data: The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The scaled theoretical spectrum can then be compared with the experimental FT-IR spectrum to aid in the assignment of the observed absorption bands.

Biological Activities and Mechanistic Insights of 4 Amino 6 4 Nitrophenoxy Pyrimidine Derivatives in Vitro Focus

Antimicrobial Activity (In Vitro)

The antimicrobial potential of pyrimidine (B1678525) derivatives has been widely recognized, with various studies demonstrating their efficacy against a range of microbial pathogens. nih.govmdpi.comnih.gov

Antibacterial Activity and Mechanisms of Action (In Vitro)

Research has indicated that certain pyrimidine derivatives exhibit antibacterial properties. A study on a series of novel 4-(4-substituted phenyl)-6-(4-nitrophenyl)-2-(substituted imino)pyrimidines, which are structurally related to 4-Amino-6-(4-nitrophenoxy)pyrimidine, demonstrated mild to potent antibacterial activities when compared to reference standards. nih.gov The synthesis of 2-amino-4,6-diarylpyrimidine derivatives and their subsequent screening for antibacterial activity also showed significant zones of inhibition compared to the standard drug Sparfloxacin. ut.ac.ir Another study highlighted that replacing a nitro group with an amino group in thiophene (B33073) compounds, which share some structural similarities with pyrimidines, enhanced their antibacterial activity. nih.gov

The mechanisms underlying the antibacterial action of pyrimidine derivatives can be diverse. For some derivatives, the mode of action may involve the inhibition of essential bacterial enzymes, thereby disrupting critical cellular processes.

Table 1: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives Data synthesized from available research on related compounds.

| Compound Type | Test Organism(s) | Observed Activity | Reference(s) |

| 4-(4-substituted phenyl)-6-(4-nitrophenyl)-2-(substituted imino)pyrimidines | Not specified | Mild to potent activity | nih.gov |

| 2-amino-4,6-diarylpyrimidines | Not specified | Significant zone of inhibition | ut.ac.ir |

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity | mdpi.com |

Antifungal Activity and Mechanisms of Action (In Vitro)

The antifungal potential of pyrimidine derivatives has also been an area of active research. Studies on various novel pyrimidine derivatives have shown that many of these compounds possess fungicidal activities, with some exhibiting potency greater than that of commercial fungicides. nih.gov For instance, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds displayed excellent fungicidal activity against Botrytis cinerea. mdpi.com The evaluation of nitrofuran derivatives, which contain a nitro group similar to the subject compound, also revealed a range of antifungal activities against various fungal pathogens. mdpi.com

The mechanism of antifungal action for pyrimidine derivatives can involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane integrity. The specific mechanisms, however, can vary significantly depending on the exact chemical structure of the derivative.

Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives Data synthesized from available research on related compounds.

| Compound Type | Test Organism(s) | Observed Activity | Reference(s) |

| Novel Pyrimidine Derivatives | Fourteen phytopathogenic fungi | Most compounds possessed fungicidal activities | nih.gov |

| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines | Botrytis cinerea | Excellent fungicidal activity | mdpi.com |

| 4-nitroso-aminopyrazole derivatives | Various fungi | Some antifungal activity | nih.gov |

Antitubercular Activity and Mechanisms of Action (In Vitro)

Several pyrimidine derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis. A study focusing on 4-(4-substituted phenyl)-6-(4-nitrophenyl)-2-(substituted imino)pyrimidines reported that these compounds exhibited mild to potent antituberculostic activities. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new antitubercular agents.

A key target for novel antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov The presence of a nitro group is a fundamental characteristic of many covalent DprE1 inhibitors. nih.gov This is particularly relevant for this compound due to its nitrophenoxy moiety. The mechanism of inhibition by such nitro-containing compounds often involves the reduction of the nitro group to a reactive nitroso derivative, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govresearchgate.net While direct evidence for DprE1 inhibition by this compound is not yet available, its structural features suggest this as a plausible mechanism of antitubercular action.

Anticancer Activity (In Vitro)

The pyrimidine scaffold is a common feature in many anticancer drugs, and numerous studies have explored the in vitro anticancer activity of novel pyrimidine derivatives. rsc.orgnih.gov

Cytotoxicity Profiles Against Cancer Cell Lines (In Vitro)

Various aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, a study on 2,6-Diamino-5-((5-methylisoxazole-3-yl)diazenyl) pyrimidin-4-ol, a nitro derivative of pyrimidine, demonstrated significant cytotoxic effects on breast cancer (MCF-7) cells in vitro. onlinejbs.com Other research on different series of pyrimidine derivatives has also reported potent cytotoxic activity against various cancer cell lines, including those of the colon, breast, and brain. onlinejbs.com The antiproliferative activity of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates has been evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing notable effects. nih.gov These findings highlight the potential of the aminopyrimidine core structure in the design of new anticancer agents.

Table 3: In Vitro Cytotoxicity of Selected Aminopyrimidine Derivatives Against Cancer Cell Lines Data synthesized from available research on related compounds.

| Compound Type | Cancer Cell Line(s) | Observed Activity (e.g., IC50) | Reference(s) |

| 2,6-Diamino-5-((5-methylisoxazole-3-yl)diazenyl) pyrimidin-4-ol | MCF-7 (Breast) | Significant cytotoxic effects | onlinejbs.com |

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | UO-31 (Renal) and others | Good inhibitory activity | rsc.org |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Antiproliferative activity | nih.gov |

Apoptotic Induction Mechanisms (In Vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their effects, particularly in the context of cancer. Pyrimidine derivatives have been shown to trigger apoptosis in cancer cells through multiple in vitro pathways. A central process in apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program. The release of cytochrome c from the mitochondria into the cytoplasm is a critical upstream event that initiates the caspase cascade. mdpi.comnih.gov

Furthermore, the regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. nih.govnih.gov Studies on various heterocyclic compounds, including pyrimidine analogs, have demonstrated their ability to modulate the expression of these proteins, thereby shifting the balance towards apoptosis. nih.gov While direct evidence for this compound is pending, the established pro-apoptotic properties of the pyrimidine scaffold suggest that it may also function through similar mechanisms. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, DNA Methyltransferases)

Enzyme inhibition is another significant area where pyrimidine derivatives have demonstrated notable activity. Many of these compounds have been investigated as inhibitors of protein kinases and DNA methyltransferases (DNMTs), enzymes that are often dysregulated in diseases like cancer.

Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The 4-aminopyrimidine (B60600) scaffold is a common feature in a number of potent and selective protein kinase inhibitors. researchgate.net For instance, various pyrimidine derivatives have been synthesized and shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. lifenscience.org Others have demonstrated inhibitory activity against kinases such as BRD4 and PLK1, which are involved in gene expression and cell division. mdpi.com The inhibitory potential of these compounds often arises from their ability to compete with ATP for binding to the kinase's active site. researchgate.net

DNA Methyltransferase (DNMT) Inhibition: DNMTs are responsible for maintaining DNA methylation patterns, and their inhibition can lead to the re-expression of tumor suppressor genes. Certain pyrimidine-based compounds have been identified as non-nucleoside inhibitors of human DNMTs. nih.gov These inhibitors can be selective for specific DNMT isoforms, such as DNMT1, which is responsible for maintaining methylation patterns during DNA replication. nih.gov

The following table summarizes the inhibitory activities of some pyrimidine derivatives against various enzymes:

| Compound Class | Target Enzyme | Observed Effect |

| 4,6-Disubstituted pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Inhibition of kinase activity nih.govrsc.org |

| 4-(Phenylamino)pyrimidine derivatives | ATP-Competitive Protein Kinases | Inhibition of various protein kinases researchgate.net |

| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines | Casein Kinase 2 (CK2) | Inhibition of CK2 activity mdpi.comnih.gov |

| 2,4-Diamino-5-nitro-6-substituted pyrimidines | O6-alkylguanine-DNA alkyltransferase (AGAT) | Inhibition of AGAT activity mdpi.com |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Inhibition of GR enzyme activity nih.govnih.gov |

Anti-inflammatory and Antioxidant Activities (In Vitro)

In Vitro Assays for Anti-inflammatory Potential

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of key inflammatory enzymes and mediators. nih.gov

A significant mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.comnih.gov Several pyrimidine derivatives have been shown to be selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov In addition to COX inhibition, some pyrimidine analogs have been found to inhibit the production of nitric oxide (NO), another important inflammatory mediator. researchgate.netrsc.orgmdpi.comnih.gov The inhibition of lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory leukotrienes, has also been reported for certain pyrimidine derivatives. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Identification of Potential Molecular Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This approach has been instrumental in identifying potential molecular targets for various pyrimidine derivatives and in understanding the structural basis for their biological activities.

Binding Affinity and Interaction Analysis

There is no publicly available data from in vitro studies, such as radioligand binding assays or enzyme inhibition assays, that would allow for the determination of binding affinity (e.g., Ki, Kd, IC50) of This compound for any specific biological target. Consequently, no data tables can be generated to summarize these findings.

Furthermore, without experimental data identifying a biological target, there have been no molecular modeling, X-ray crystallography, or other structural biology studies conducted to elucidate the specific molecular interactions between This compound and a receptor or enzyme active site. Therefore, a detailed analysis of its interaction profile, including hydrogen bonds, hydrophobic interactions, or other binding forces, cannot be provided.

Advanced Applications and Future Research Directions

Development of Novel Chemical Probes

The intrinsic properties of the aminopyrimidine core suggest that 4-Amino-6-(4-nitrophenoxy)pyrimidine and its derivatives could be developed into novel chemical probes. Aminopyrimidines can exhibit fluorescent properties, which are highly dependent on the solvent environment and substitutions on the pyrimidine (B1678525) ring. nih.govfrontiersin.org For instance, some 2-alkylaminopyrimidines show their highest fluorescence intensity in polar protic solvents like methanol (B129727) and ethanol, a phenomenon attributed to hydrogen bonding. nih.gov

The development of fluorescent probes is a critical area of research, enabling sensitive detection in biological and chemical systems. While 2-chloropyrimidine (B141910) itself is non-fluorescent, its reaction with aliphatic amines can yield fluorescent compounds. nih.gov This suggests that the 4-amino group on the pyrimidine ring of the title compound could serve as a foundation for creating fluorescent probes. By strategically modifying the substituents, it may be possible to tune the photophysical properties, such as absorption and emission wavelengths, to suit specific applications. For example, derivatives could be designed as sensors for monitoring polymerization processes or as probes for biological imaging.

Future research could focus on synthesizing a library of derivatives of this compound and systematically studying their photophysical properties in various solvents and biological media. This exploration could lead to the discovery of novel probes with high quantum yields and sensitivity for detecting specific analytes or cellular components.

Rational Design of Pyrimidine-Based Scaffolds for Specific Biological Targets

The pyrimidine ring is a fundamental building block in DNA and RNA, making it an attractive scaffold for the design of drugs that interact with biological systems. nih.gov The 4-aminopyrimidine (B60600) scaffold, in particular, is a key component in numerous inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Rational design strategies leverage the structural understanding of biological targets to create specific and potent inhibitors. The 4-aminopyrimidine core can form critical hydrogen bonds with the hinge region of the ATP-binding site in many kinases. nih.gov Starting with the this compound scaffold, medicinal chemists can design new molecules targeting a range of kinases, such as:

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers. nih.gov

Src Family Kinases: Involved in cell growth and differentiation. nih.gov

Focal Adhesion Kinase (FAK): Plays a role in tumor development. rsc.org

Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Dual inhibition of these targets has shown synergistic effects in cancer treatment. nih.gov

The design process involves modifying the core structure to enhance binding affinity and selectivity for the target protein. For this compound, the 4-nitrophenoxy group at the 6-position and the amino group at the 4-position are key sites for chemical modification to optimize interactions within a target's active site. The goal is to develop compounds that are not only potent but also selective, minimizing off-target effects.

| Target Class | Example Targets | Design Strategy for Pyrimidine Scaffold |

| Protein Kinases | EGFR, Src, FAK, PLK1 | Modify substituents to form hydrogen bonds with the kinase hinge region and exploit hydrophobic pockets. |

| Epigenetic Targets | BRD4 | Design molecules that disrupt protein-protein interactions by mimicking natural ligands. |

| Other Enzymes | β-Glucuronidase | Introduce functional groups that interact with key residues in the enzyme's active site. nih.gov |

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound's biological activity. For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring significantly influence their pharmacological effects. nih.govacs.org

For this compound, a systematic exploration of SAR would involve synthesizing analogues with variations at three key positions:

The C4-Amino Group: Modifications here can affect hydrogen bonding interactions with the target protein.

The C6-Phenoxy Group: Altering the substituent on the phenyl ring (e.g., replacing the nitro group with other electron-withdrawing or electron-donating groups) can modulate electronic properties and steric interactions.

The Pyrimidine Ring: Adding substituents at other available positions on the ring can influence solubility, metabolic stability, and target engagement.

For example, in a series of pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with a more hydrophobic piperidine (B6355638) was well-tolerated, while introducing a pyrrolidine (B122466) group led to a nearly four-fold increase in potency, highlighting the sensitivity of activity to subtle structural changes. acs.org Similarly, studies on 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents have demonstrated how different substitutions on the aryl ring impact efficacy. nih.gov

A systematic SAR study for this compound would generate valuable data to guide the design of more potent and selective compounds.

| Modification Site | Potential Change | Expected Impact on Bioactivity | Reference Example |

| C4-Amino Group | Acylation, Alkylation | Alter H-bond donor/acceptor capacity, influence selectivity. | Design of Lck inhibitors scite.ai |

| C6-(4-nitrophenoxy) Group | Vary phenyl ring substituents | Modulate lipophilicity, electronic properties, and binding interactions. | SAR of pyrimidine-4-carboxamides acs.org |

| Pyrimidine Core | Substitution at C2 or C5 | Improve physicochemical properties, introduce new interaction points. | SAR of anti-inflammatory pyrimidines nih.gov |

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

Modern drug discovery relies heavily on the synergy between computational and experimental methods. This integrated approach accelerates the identification and optimization of lead compounds by predicting their behavior before synthesis, thereby saving time and resources. For a scaffold like this compound, a combined computational-experimental pipeline is essential for efficient development.

Computational approaches play a crucial role at various stages:

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a target protein. It helps in understanding binding modes and prioritizing compounds for synthesis. nih.govdovepress.com For instance, docking studies can reveal how the aminopyrimidine core interacts with the hinge region of a kinase or how the nitrophenoxy tail fits into a hydrophobic pocket. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new designs.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. This helps in the early identification of candidates with favorable drug-like properties and avoids late-stage failures. rsc.org

Experimental approaches then validate these computational predictions:

Chemical Synthesis: The prioritized compounds are synthesized in the laboratory.

In Vitro Assays: The synthesized compounds are tested for their biological activity against the target protein (e.g., enzyme inhibition assays) and in cell-based models (e.g., cancer cell proliferation assays). nih.gov

Structural Biology: Techniques like X-ray crystallography can determine the precise binding mode of a compound to its target, providing invaluable feedback for the next round of rational design.

This iterative cycle of design, synthesis, and testing, guided by computational insights, is a powerful strategy for developing novel therapeutics based on the this compound scaffold. dovepress.commdpi.com

| Computational Method | Application in Drug Discovery | Experimental Validation |

| Molecular Docking | Predicts binding affinity and orientation of the compound in the target's active site. | Enzyme inhibition assays, X-ray crystallography. |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity to guide optimization. | Synthesis and in vitro testing of a series of analogues. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles to select candidates with better drug-like properties. | In vitro metabolic stability assays, in vivo pharmacokinetic studies. |

| Molecular Dynamics | Simulates the movement of the compound-protein complex over time to assess binding stability. | Biophysical techniques (e.g., Surface Plasmon Resonance). |

Q & A

Q. How do researchers integrate this compound into theoretical frameworks for drug discovery?

- Methodological Answer :

- Target Validation : Link to disease pathways (e.g., oncology via RTK inhibition) using OMIM and KEGG databases .

- Hypothesis-Driven Design : Use scaffold-hopping to modify the pyrimidine core while retaining pharmacophore features .

- Translational Studies : Corrogate in vitro activity with murine xenograft models to prioritize lead compounds .

Notes on Methodological Rigor

- Data Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatics, which may be mutagenic .

- Interdisciplinary Collaboration : Combine synthetic chemistry with bioinformatics for holistic SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.